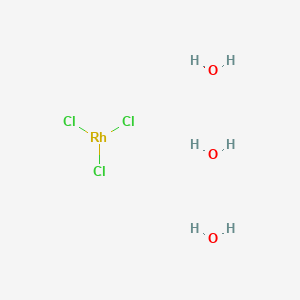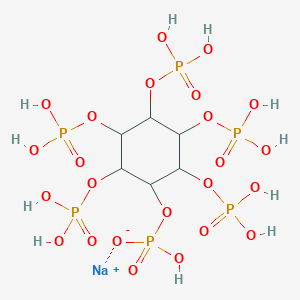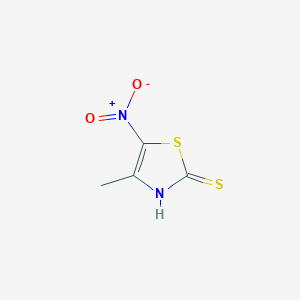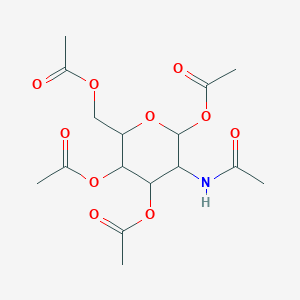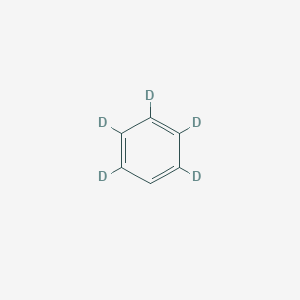
Benzene-d5
Overview
Description
This compound is represented by the molecular formula C6HD5 and has a molecular weight of 83.14 g/mol . Deuterium, a stable isotope of hydrogen, is used to label benzene, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Benzene-d5, also known as Pentadeuteriobenzene, is a deuterated derivative of benzene It is primarily used in scientific research and has similar chemical properties to benzeneLike benzene, it may interact with various cellular components, including proteins and dna .
Mode of Action
It is known that benzene and its derivatives can undergo electrophilic substitution reactions . In these reactions, an electrophile replaces a hydrogen atom in the benzene ring . This could potentially lead to modifications in cellular components and subsequent changes in cellular functions .
Biochemical Pathways
Benzene has been shown to affect various biochemical pathways, including those involved in the metabolism of aromatic compounds
Pharmacokinetics
It’s known that benzene can be absorbed through the skin and lungs, distributed throughout the body, metabolized in the liver, and excreted in urine . This compound may have similar ADME properties due to its structural similarity to benzene .
Result of Action
Benzene has been shown to cause genetic damage, including increased micronucleus frequency and sister chromatid exchange frequency
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-d5 is typically synthesized through the catalytic dehalogenation of halogenated benzene compounds in the presence of deuterium gas. One common method involves the use of a nickel catalyst and deuterium gas to replace the halogen atoms with deuterium . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound can be produced by the deuteration of benzene using deuterium oxide (D2O) in the presence of a catalyst. The process involves heating benzene with deuterium oxide and a suitable catalyst, such as palladium on carbon, to achieve the desired level of deuteration . This method ensures high isotopic purity and is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzene-d5 undergoes similar chemical reactions as non-deuterated benzene, including electrophilic substitution reactions such as nitration, sulfonation, and halogenation . These reactions involve the replacement of a hydrogen or deuterium atom on the benzene ring with another substituent.
Common Reagents and Conditions:
Nitration: this compound reacts with concentrated nitric acid and sulfuric acid to form nitrothis compound.
Sulfonation: Heating this compound with fuming sulfuric acid produces benzenesulfonic acid-d5.
Major Products: The major products of these reactions are deuterated derivatives of benzene, such as nitrothis compound, benzenesulfonic acid-d5, and halogenated this compound.
Scientific Research Applications
Benzene-d5 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: this compound is commonly used as a solvent in NMR spectroscopy because its deuterium atoms do not interfere with the hydrogen signals, providing a clear spectrum.
Isotopic Labeling: It is used in studies involving isotopic labeling to trace the pathways of chemical reactions and biological processes.
Material Science: this compound is used in the synthesis of deuterated polymers and materials for studying their properties and behavior.
Pharmaceutical Research: It is employed in drug development to study the metabolism and distribution of deuterated drugs in the body.
Comparison with Similar Compounds
Benzene (C6H6): The non-deuterated form of benzene, widely used in organic chemistry.
Toluene-d8 (C7D8): A deuterated form of toluene, used in NMR spectroscopy.
Chlorobenzene-d5 (C6D5Cl): A deuterated form of chlorobenzene, used in various chemical studies.
Uniqueness: this compound is unique due to its high isotopic purity and the presence of deuterium atoms, which make it an invaluable tool in NMR spectroscopy and isotopic labeling studies. Its chemical behavior is similar to that of benzene, but the kinetic isotope effect provides additional insights into reaction mechanisms and pathways.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462530 | |
| Record name | Benzene-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13657-09-5 | |
| Record name | Benzene-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main use of Benzene-d5 in the presented research articles?
A1: this compound, a deuterated form of Benzene, serves primarily as a tool for studying molecular properties and isotopic effects in the presented research. [, , , , ] This involves analyzing its vibrational modes through spectroscopic techniques like infrared and Raman spectroscopy. [] Additionally, this compound is used to investigate the impact of deuterium substitution on thermal diffusion in binary liquid mixtures. [, ]
Q2: How does deuteration of Benzene to this compound affect its molecular properties according to the research?
A2: The research highlights that while the ground state of both Benzene and this compound cation radicals remains the same (2B2g of D2h symmetry), deuterium substitution influences the Jahn-Teller (J-T) distortion. [] Specifically, undeuteriated C-H bonds tend to occupy positions with higher spin density in the distorted form, demonstrating the impact of isotopic substitution on the molecule's geometry. []
Q3: What spectroscopic techniques are used to study this compound in the provided research?
A3: The research employs Infrared and Raman spectroscopy to analyze the vibrational modes of this compound. [] These techniques provide valuable information about the molecule's structure and the influence of deuterium substitution on its vibrational frequencies.
Q4: How is this compound used to study thermal diffusion in binary liquid mixtures?
A4: Researchers investigated the Soret coefficient (S(T)), a measure of thermal diffusion, in mixtures containing this compound and cyclohexane (both protonated and deuterated). [] By comparing S(T) values with those obtained for Benzene, the study demonstrated a universal isotope effect independent of concentration or the other component in the mixture. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


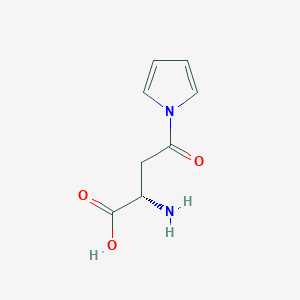
![[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B80907.png)

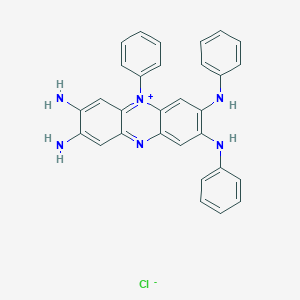


![8-methylbenzo[c]acridine](/img/structure/B80917.png)


